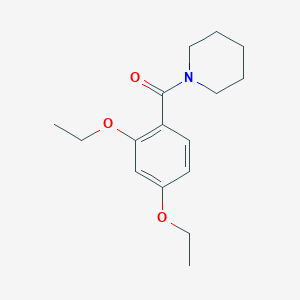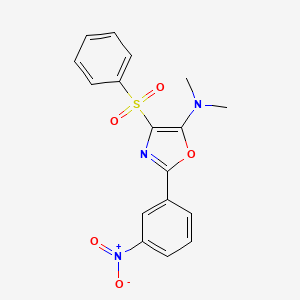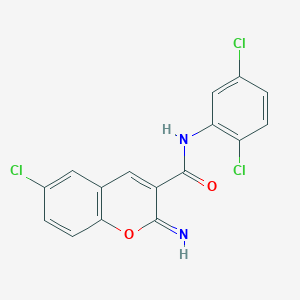![molecular formula C22H18Cl2N2O2S2 B4756958 N,N'-1,2-phenylenebis{2-[(4-chlorophenyl)thio]acetamide}](/img/structure/B4756958.png)
N,N'-1,2-phenylenebis{2-[(4-chlorophenyl)thio]acetamide}
Vue d'ensemble
Description
N,N'-1,2-phenylenebis{2-[(4-chlorophenyl)thio]acetamide}' is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the family of bis(thio)acetamides, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N,N'-1,2-phenylenebis{2-[(4-chlorophenyl)thio]acetamide}' is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components such as DNA, RNA, and proteins. It may also disrupt the membrane integrity of cells and interfere with the transport of nutrients across the cell membrane.
Biochemical and Physiological Effects:
N,N'-1,2-phenylenebis{2-[(4-chlorophenyl)thio]acetamide}' has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and induce cell cycle arrest in cancer cells. It has also been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes in cells.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-1,2-phenylenebis{2-[(4-chlorophenyl)thio]acetamide}' has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It also exhibits a broad spectrum of biological activities, making it a useful tool for investigating various biological processes.
However, there are also some limitations associated with the use of N,N'-1,2-phenylenebis{2-[(4-chlorophenyl)thio]acetamide}' in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. It may also exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N,N'-1,2-phenylenebis{2-[(4-chlorophenyl)thio]acetamide}'. One potential area of investigation is its use as a potential anticancer agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in preclinical and clinical trials.
Another area of research is the development of novel derivatives of N,N'-1,2-phenylenebis{2-[(4-chlorophenyl)thio]acetamide}' with improved biological activities and reduced toxicity. The synthesis and evaluation of these derivatives can provide valuable insights into the structure-activity relationship of bis(thio)acetamides and can lead to the development of new drugs and therapeutic agents.
Conclusion:
In conclusion, N,N'-1,2-phenylenebis{2-[(4-chlorophenyl)thio]acetamide}' is a promising compound with diverse biological activities and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and to explore its potential as a therapeutic agent.
Applications De Recherche Scientifique
N,N'-1,2-phenylenebis{2-[(4-chlorophenyl)thio]acetamide}' has been extensively studied for its potential applications in various fields. It has been shown to possess antibacterial, antifungal, antiviral, and anticancer activities. It has also been investigated for its potential use as a corrosion inhibitor, a dye-sensitized solar cell material, and a flame retardant.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O2S2/c23-15-5-9-17(10-6-15)29-13-21(27)25-19-3-1-2-4-20(19)26-22(28)14-30-18-11-7-16(24)8-12-18/h1-12H,13-14H2,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSDNMMGHRRNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC=C(C=C2)Cl)NC(=O)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-benzene-1,2-diylbis{2-[(4-chlorophenyl)sulfanyl]acetamide} | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4756883.png)
![N-[3-methyl-1-(2-nitrobenzoyl)-2(1H)-pyridinylidene]-2-nitrobenzamide](/img/structure/B4756885.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-N'-1-naphthylurea](/img/structure/B4756893.png)
![6-({[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4756899.png)


![4-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}butanamide](/img/structure/B4756932.png)
![2-({[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4756946.png)
![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide](/img/structure/B4756956.png)
![2-ethyl-3-(4-fluorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4756963.png)
![2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)-N-isobutylacetamide](/img/structure/B4756971.png)